molecular formula C11H11BrF2 B13618538 1-Bromo-3-(1-ethyl-2,2-difluorocyclopropyl)benzene

1-Bromo-3-(1-ethyl-2,2-difluorocyclopropyl)benzene

Cat. No.: B13618538
M. Wt: 261.11 g/mol
InChI Key: WSNZVYJMDDKCJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Bromo-3-(1-ethyl-2,2-difluorocyclopropyl)benzene is an organic compound with the molecular formula C11H11BrF2. This compound features a benzene ring substituted with a bromine atom and a 1-ethyl-2,2-difluorocyclopropyl group. The presence of both bromine and fluorine atoms makes it a valuable intermediate in various chemical reactions and applications.

Preparation Methods

The synthesis of 1-Bromo-3-(1-ethyl-2,2-difluorocyclopropyl)benzene typically involves the following steps:

    Cyclopropanation: The initial step involves the formation of the 1-ethyl-2,2-difluorocyclopropyl group. This can be achieved through the reaction of ethyl diazoacetate with a fluorinated alkene in the presence of a catalyst.

    Bromination: The next step involves the bromination of the benzene ring. This can be done using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride.

Industrial production methods may involve optimizing these reactions for higher yields and purity, often using continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

1-Bromo-3-(1-ethyl-2,2-difluorocyclopropyl)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides. Common reagents include sodium amide, thiourea, and sodium alkoxide.

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl group, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can target the bromine atom or the cyclopropyl group, using reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-Bromo-3-(1-ethyl-2,2-difluorocyclopropyl)benzene has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions due to its unique structural features.

    Medicine: It is investigated for its potential use in drug development, particularly in the design of new anti-inflammatory and anticancer agents.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 1-Bromo-3-(1-ethyl-2,2-difluorocyclopropyl)benzene involves its interaction with molecular targets such as enzymes and receptors. The bromine and fluorine atoms can form strong interactions with these targets, affecting their activity and function. The cyclopropyl group adds strain to the molecule, making it more reactive in certain biochemical pathways .

Comparison with Similar Compounds

1-Bromo-3-(1-ethyl-2,2-difluorocyclopropyl)benzene can be compared with other similar compounds, such as:

Properties

Molecular Formula

C11H11BrF2

Molecular Weight

261.11 g/mol

IUPAC Name

1-bromo-3-(1-ethyl-2,2-difluorocyclopropyl)benzene

InChI

InChI=1S/C11H11BrF2/c1-2-10(7-11(10,13)14)8-4-3-5-9(12)6-8/h3-6H,2,7H2,1H3

InChI Key

WSNZVYJMDDKCJV-UHFFFAOYSA-N

Canonical SMILES

CCC1(CC1(F)F)C2=CC(=CC=C2)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.